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molecular formula C19H21N3O2S B8809203 Pioglitazone 2-Imine

Pioglitazone 2-Imine

Cat. No. B8809203
M. Wt: 355.5 g/mol
InChI Key: ABGJULHDDNEULW-UHFFFAOYSA-N
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Patent
US07009057B2

Procedure details

A mixture of methyl 2-bromo-3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl)propionate (28.4 g), thiourea (5.5 g), sodium acetate (6 g) and ethanol (200 ml) is heated to reflux under heating for three hours. The mixture is concentrated and the concentrate is neutralized with saturated solution of sodium hydrogencarbonate. Adding water (80 ml) and ether (40 ml) precipitates a solid from the mixture. Filtering off gives beige-coloured crystalline
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][N:18]=2)=[CH:10][CH:9]=1)[C:3](OC)=[O:4].[NH2:25][C:26]([NH2:28])=[S:27].C([O-])(=O)C.[Na+]>C(O)C>[CH2:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH2:15][O:14][C:11]2[CH:12]=[CH:13][C:8]([CH2:7][CH:2]3[S:27][C:26](=[NH:25])[NH:28][C:3]3=[O:4])=[CH:9][CH:10]=2)=[N:18][CH:19]=1)[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
BrC(C(=O)OC)CC1=CC=C(C=C1)OCCC1=NC=C(C=C1)CC
Name
Quantity
5.5 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
Adding water (80 ml) and ether (40 ml) precipitates a solid from the mixture
FILTRATION
Type
FILTRATION
Details
Filtering off
CUSTOM
Type
CUSTOM
Details
gives beige-coloured crystalline

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=N)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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